molecular formula C21H21N7O3 B11485001 2-Amino-5'-methyl-2'-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indol]-2-ene-1,5-dicarbonitrile

2-Amino-5'-methyl-2'-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indol]-2-ene-1,5-dicarbonitrile

Cat. No.: B11485001
M. Wt: 419.4 g/mol
InChI Key: RWNJFOWOBIJSQK-UHFFFAOYSA-N
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Description

2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[310]hexane-6,3’-indol]-2-ene-1,5-dicarbonitrile is a complex organic compound featuring a spirocyclic indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[310]hexane-6,3’-indol]-2-ene-1,5-dicarbonitrile typically involves multi-step organic synthesisKey reagents include phenylhydrazine hydrochloride and cyclohexanone, with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[31

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery for various therapeutic targets.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure could allow for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carbinol and indomethacin share the indole core structure.

    Spirocyclic compounds: Spirooxindoles and spirocyclic lactams are structurally related.

Uniqueness

The combination of the spirocyclic indole structure with the specific functional groups in 2-Amino-5’-methyl-2’-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1’,2’-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3’-indol]-2-ene-1,5-dicarbonitrile makes it unique. This structural complexity may confer distinct biological activities and chemical reactivity, setting it apart from simpler analogs.

Properties

Molecular Formula

C21H21N7O3

Molecular Weight

419.4 g/mol

IUPAC Name

2'-amino-5-methyl-2-oxo-4',4'-bis[(propan-2-ylideneamino)oxy]spiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile

InChI

InChI=1S/C21H21N7O3/c1-11(2)27-30-21(31-28-12(3)4)19(10-23)18(9-22,16(24)26-21)20(19)14-8-13(5)6-7-15(14)25-17(20)29/h6-8H,1-5H3,(H2,24,26)(H,25,29)

InChI Key

RWNJFOWOBIJSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23C4(C3(C(N=C4N)(ON=C(C)C)ON=C(C)C)C#N)C#N

Origin of Product

United States

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